Spiro[3.3]heptane is a bicyclic organic compound consisting of two cyclobutane rings sharing a single carbon atom, the spiro atom. Derivatives of this scaffold, particularly those with functionalities at the 2 and 6 positions, are of significant interest in medicinal chemistry [, ]. These compounds often serve as building blocks for more complex molecules due to their rigid structure and potential to introduce chirality.
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid is a chemical compound notable for its spirocyclic structure, which includes a cyano group and a carboxylic acid functional group. The compound is classified under spirocyclic compounds, which are characterized by two or more rings that share a single atom. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
The compound is cataloged with the CAS number 1934971-05-7 and has a molecular formula of C₈H₉N₁O₃, resulting in a molecular weight of 167.16 g/mol . It belongs to the category of spirocyclic compounds, which are often utilized in drug design and synthesis due to their steric and electronic properties.
The synthesis of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves multi-step reactions that construct the spirocyclic framework. One common approach includes the reaction of appropriate starting materials under controlled conditions, often utilizing electrophilic and nucleophilic species to facilitate ring closures.
Specific methodologies may vary, but they often emphasize the use of mild reaction conditions to enhance yield and purity .
The molecular structure of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid can be represented using various chemical identifiers:
InChI=1S/C8H9NO3/c9-3-8(6(10)11)1-7(2-8)4-12-5-7/h1-2,4-5H2,(H,10,11)ISPXFSHXLMDAKK-UHFFFAOYSA-NThe structure features a spirocyclic arrangement that contributes to its unique chemical behavior and potential applications in various fields .
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid can undergo several chemical reactions:
These reactions are facilitated by common reagents such as reducing agents (e.g., lithium aluminum hydride) and oxidizing agents (e.g., potassium permanganate) under controlled conditions to ensure high yields .
The mechanism of action for 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with biological targets at the molecular level. The presence of both the cyano and carboxylic acid groups allows for versatile interactions with enzymes or receptors, potentially modulating their activity.
Research into its biochemical pathways is ongoing, with studies focusing on how these interactions could lead to therapeutic effects or serve as precursors for drug development .
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in various chemical environments and its suitability for specific applications in research and industry .
The applications of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid span several fields:
Research continues to uncover new applications for this compound, particularly in medicinal chemistry where its structural properties may lead to novel therapeutic agents .
The synthesis of 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid employs either linear sequences (7+ steps) or convergent strategies (3-5 steps), with the latter offering superior scalability and functional group diversification. Convergent routes leverage pre-functionalized building blocks like ethyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 1545590-41-7), synthesized via alkylation of active methylene compounds. For example, double alkylation of ethyl cyanoacetate with 1,1-bis(bromomethyl)cyclobutane derivatives yields this key ester intermediate in 68% yield, which undergoes hydrolysis/decarboxylation to the target acid [4] [8]. Linear routes, though systematic, face limitations: A patent (CN102442934A) describes a 7-step sequence to a related 6-oxo-2-azaspiro[3.3]heptane derivative involving ring-closing metathesis, reduction (LiAlH₄), and oxidation—highlighting efficiency challenges for non-fluorinated targets [5].
Table 1: Comparison of Synthetic Approaches for Spiro[3.3]heptane Derivatives
| Strategy | Key Intermediate | Steps | Yield | Scalability | Functionalization Flexibility |
|---|---|---|---|---|---|
| Convergent | Ethyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate | 3–5 | 60–88% | Multigram (472 g) | High (CN, COOH, esters) |
| Linear | 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | 7+ | 45–92% | Limited (<100 g) | Moderate |
Though 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (dibromide 3) is primarily used for difluorinated spiro[3.3]heptanes, its synthesis methodology directly informs non-fluorinated analog production. Optimized on multigram scales (0.6 kg/batch), dibromide 3 is prepared via:
Table 2: Key Intermediates in Spiro[3.3]heptane Synthesis
| Intermediate | Role | Synthetic Step | Scale | Yield |
|---|---|---|---|---|
| 1,1-Bis(bromomethyl)cyclobutane | Electrophilic spirocyclization agent | Appel reaction of diol | 600 g | 64% |
| Ethyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate | Carboxylic acid precursor | Alkylation of ethyl cyanoacetate | 221 g | 68% |
Cyano group integration occurs early via catalytic alkylation: Ethyl cyanoacetate reacts with dibromides under phase-transfer catalysis (K₂CO₃/thiophenol) to form C–C bonds, establishing the quaternary spiro center bearing the nitrile [5]. Subsequent carboxylic acid liberation employs either:
While deoxofluorination (e.g., Morph-DAST) is critical for fluorinated spiro[3.3]heptanes, the Appel reaction universally enables spiroannulation by converting diols to dibromides. This transformation uses CBr₄/PPh₃ to generate bis-electrophiles from 3,3-disubstituted cyclobutane diols, facilitating ring closure via nucleophilic attack by malonate or cyanoacetate anions. The reaction’s efficiency (64–76% yield) and scalability (0.47 kg demonstrated) make it indispensable for constructing the spiro[3.3]heptane core. Subsequent steps (alkylation, hydrolysis) then install the cyano and carboxylic acid groups without ring degradation [4] [8].
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1